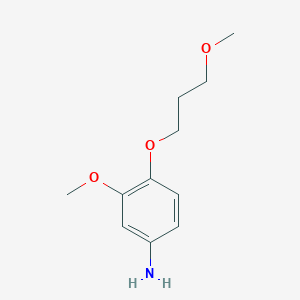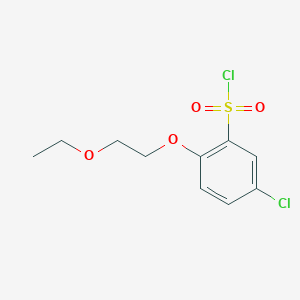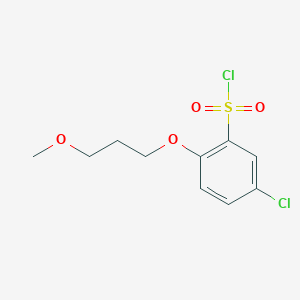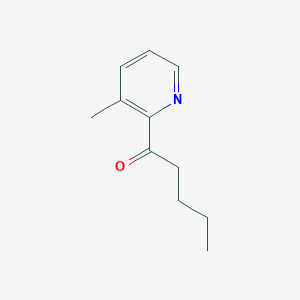
2-Pentanoyl-3-picoline
Übersicht
Beschreibung
2-Pentanoyl-3-picoline is a heterocyclic aromatic compound with the molecular formula C11H15NO and a molecular weight of 177.25 . It is also known by its IUPAC name, 1-(3-methyl-2-pyridinyl)-1-pentanone .
Synthesis Analysis
The synthesis of 3-picoline, a key component of 2-Pentanoyl-3-picoline, has been studied extensively. One method involves the direct synthesis of 3-picoline from 2-methylglutaronitrile over a supported PdZn catalyst . The PdZn/SiO2–Al2O3 catalysts with an appropriate Zn/Pd molar ratio exhibited a high 3-picoline yield .Molecular Structure Analysis
The molecular structure of 2-Pentanoyl-3-picoline consists of a pentanoyl group (a five-carbon chain with a carbonyl group) attached to the 2-position of a picoline ring (a methyl-substituted pyridine ring) .Wissenschaftliche Forschungsanwendungen
Luminescence and Isomerization
- 2-Pentanoyl-3-picoline may be involved in luminescence and isomerization processes. For instance, a study on a related compound, 4-picoline, showed that its polymeric solid form could undergo solvent- and vapor-induced isomerization, leading to changes in luminescence properties upon exposure to different solvents (Cariati, Bu, & Ford, 2000).
Catalysis and Oxidation
- 2-Pentanoyl-3-picoline might act as a catalyst or promoter in oxidation reactions. Research on similar compounds indicates that heteroaromatic nitrogen bases, like 2-picolinic acid, can significantly enhance the oxidation rates of isomeric pentanols in aqueous micellar media (Sar et al., 2016).
Coordination Chemistry and Metal Complexes
- The compound may play a role in the formation of polynuclear ferric complexes, as indicated by studies on related picoline derivatives. These complexes exhibit unique structural features and magnetic properties, which might be relevant in various scientific applications (Boskovic et al., 2004).
Synthetic Chemistry
- In synthetic chemistry, 2-Pentanoyl-3-picoline could be involved in the synthesis of complex organic molecules, as seen in studies focusing on pyridine and picoline derivatives. These compounds are synthesized through reactions like the Krohnke-type reaction, showcasing the chemical versatility and potential applications in the synthesis of various chemical entities (Wang, Chen, & Li, 2016).
Eigenschaften
IUPAC Name |
1-(3-methylpyridin-2-yl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-3-4-7-10(13)11-9(2)6-5-8-12-11/h5-6,8H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXSJQRANAUTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=C(C=CC=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pentanoyl-3-picoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



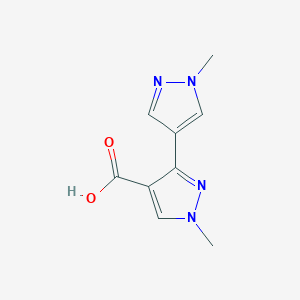
![[1-(3-Methylphenyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1428019.png)
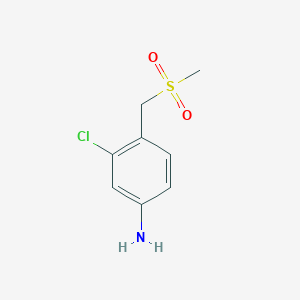
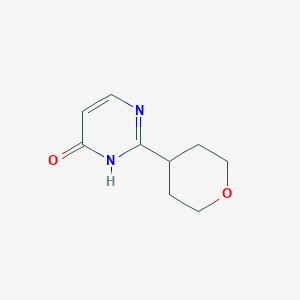
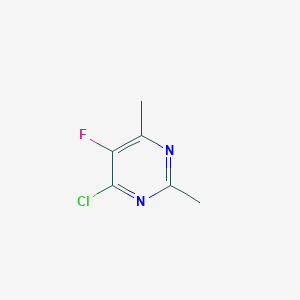


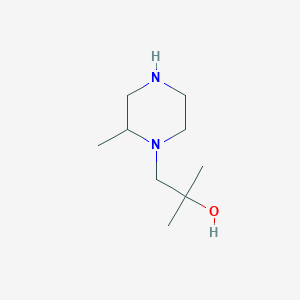
![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1428031.png)

![methyl 2-[3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B1428035.png)
